N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Overview
Description
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2S and its molecular weight is 250.75 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C9H15ClN2O2S
- Molecular Weight : 250.75 g/mol
- IUPAC Name : this compound
The compound features a methanesulfonamide group attached to a phenyl ring with an aminoethyl substituent, which contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to significant alterations in cellular processes and signaling pathways.
- Protein Interactions : It may interact with specific proteins, affecting their functions and potentially modulating biochemical pathways critical for various therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by excessive inflammation. The mechanism likely involves the inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through caspase activation pathways. For example, studies demonstrated a significant increase in caspase-3 activity in treated cancer cell lines, indicating enhanced apoptosis .
In Vitro Studies
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Cell Viability Assays : Various assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Results indicated that the compound effectively reduces cell viability in a dose-dependent manner.
Cell Line IC50 (µM) Apoptosis Induction MDA-MB-231 0.80 Significant Hs 578T 1.06 Moderate BT-20 0.53 High - Mechanistic Studies : Further investigations into the mechanisms revealed that the compound's interaction with specific molecular targets leads to cell cycle arrest and apoptosis induction in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
Properties
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJUYHHRCHDNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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